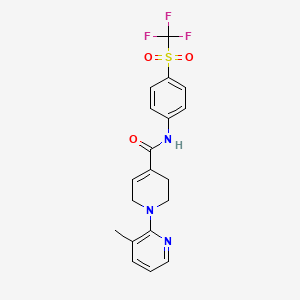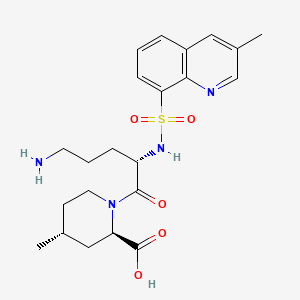
(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” typically involves multi-step organic synthesis. The process may start with the preparation of the core hexane structure, followed by the introduction of the thiophene and fluorophenyl groups through various coupling reactions. The final steps often involve the acetylation of hydroxyl groups to form the pentaacetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the pentaacetate ester can be reduced to alcohols.
Substitution: The fluorophenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as Friedel-Crafts acylation or halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of fluorophenyl and thiophene groups suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its complex structure may allow it to interact with multiple molecular targets, offering potential for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials. Its unique structure may impart desirable properties such as thermal stability, conductivity, or optical activity.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and thiophene groups could play a role in binding to these molecular targets, while the acetyl groups may influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-6,6-Bis(3-((5-(4-chlorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate
- (2R,3R,4S,5R)-6,6-Bis(3-((5-(4-bromophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate
Uniqueness
The uniqueness of “(2R,3R,4S,5R)-6,6-Bis(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-hydroxyhexane-1,2,3,4,5-pentayl pentaacetate” lies in the specific arrangement of its functional groups and chiral centers. The presence of fluorophenyl groups may enhance its biological activity or stability compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C52H50F2O11S2 |
|---|---|
Poids moléculaire |
953.1 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-2,3,4,5-tetraacetyloxy-6,6-bis[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-hydroxyhexyl] acetate |
InChI |
InChI=1S/C52H50F2O11S2/c1-29-8-14-40(24-38(29)26-44-20-22-47(66-44)36-10-16-42(53)17-11-36)52(60,41-15-9-30(2)39(25-41)27-45-21-23-48(67-45)37-12-18-43(54)19-13-37)51(65-35(7)59)50(64-34(6)58)49(63-33(5)57)46(62-32(4)56)28-61-31(3)55/h8-25,46,49-51,60H,26-28H2,1-7H3/t46-,49-,50+,51-/m1/s1 |
Clé InChI |
ICNLKAYIAOMELA-FAZFCGTQSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)([C@@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
SMILES canonique |
CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)
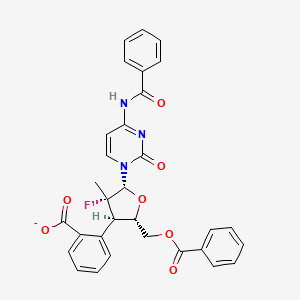

![3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)

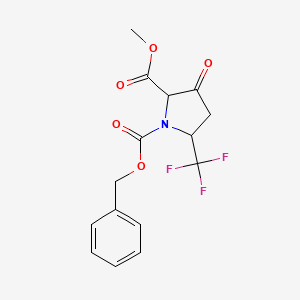
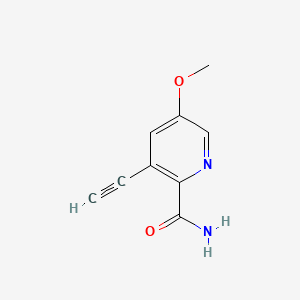

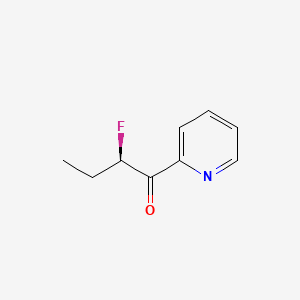
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)


